Dihydrocoumarin, also known as chroman-2-one, is a bicyclic organic compound with a sweet, pleasant odor resembling that of coumarin. It is a colorless liquid and a derivative of coumarin. Dihydrocoumarin is found naturally in Melilotus indica (Linn.) All. and is widely used as a flavoring agent in various food products such as beverages, gelatin, pudding, candy, and other food items. It also serves as a fragrance in perfumes, creams, and cosmetics. Its widespread use and structural relationship to coumarin derivatives have made it a subject of interest in toxicological and carcinogenicity studies.
Dihydrocoumarin is a bicyclic organic compound that belongs to the family of coumarins, which are known for their sweet, herbaceous fragrance reminiscent of hay. This compound is characterized by its unique structure, consisting of a chroman ring fused to a carbonyl group. Dihydrocoumarin is not only significant in the field of fragrance but also has applications in pharmaceuticals and agrochemicals due to its biological activities.
Dihydrocoumarin can be derived from several natural sources, including various plants where it occurs as a secondary metabolite. It can also be synthesized through chemical processes, primarily by hydrogenation of coumarin or via other synthetic routes involving phenolic compounds.
Dihydrocoumarin is classified as a lactone, specifically a chroman-2-one. It falls under the category of aromatic compounds and is often studied in organic chemistry for its potential applications in drug development and synthesis.
The synthesis of dihydrocoumarin can be achieved through several methods:
The hydrogenation process typically requires conditions such as:
These conditions ensure optimal yields while maintaining safety and efficiency .
Dihydrocoumarin participates in various chemical reactions, including:
The reaction mechanisms often involve:
The mechanism through which dihydrocoumarin exerts its biological effects often involves interaction with biological targets such as enzymes or receptors. For instance, studies have shown that dihydrocoumarin exhibits anti-inflammatory properties by inhibiting specific pathways involved in inflammation .
The specific pathways may include:
Quantitative data on its efficacy often comes from bioassays measuring inhibition rates or concentration-response relationships.
Dihydrocoumarin finds numerous applications across different fields:
DHC (molecular formula C₉H₈O₂; molecular weight 148.17 g/mol) exists as white to pale yellow crystals or oily liquid at room temperature, solidifying near 25°C. Its characteristic sweet, herbaceous, and coconut-like aroma stems from the lactone functionality [6] [8]. Key physicochemical properties include:
The lactone ring confers hydrolytic instability under alkaline conditions, where DHC undergoes ring-opening to form o-hydroxyphenylpropionic acid. This reactivity enables its function as a biochemical probe for esterase activity [10].
Table 1: Key Physicochemical Properties of Dihydrocoumarin
Property | Value |
---|---|
Molecular Formula | C₉H₈O₂ |
Molecular Weight | 148.17 g/mol |
Melting Point | 25°C |
Boiling Point | 272°C (760 mmHg) |
Density (20°C) | 1.169 g/cm³ |
Vapor Pressure (25°C) | 0.03 mmHg |
Log P (Octanol-Water) | 1.39 |
Major Solvents | Ethanol, ether, chloroform |
Natural Sources
DHC occurs naturally in Tonka beans (Dipteryx odorata), sweet clover blossoms (Melilotus officinalis), and cinnamon species. Quantitative analyses reveal significant variation:
Unlike coumarin, DHC is typically a minor constituent (<1% of total coumarinoids) in these sources, complicating its extraction [4].
Table 2: Occurrence of DHC Precursors in Select Plants
Plant Source | Family | Major Coumarins |
---|---|---|
Dipteryx odorata | Fabaceae | Coumarin, Dihydrocoumarin |
Melilotus officinalis | Fabaceae | Coumarin, Melilotic acid, DHC |
Peucedanum praeruptorum | Apiaceae | Linear/Angular furano- and pyranocoumarins |
Cinnamomum cassia | Lauraceae | Coumarin, Cinnamaldehyde, DHC traces |
Biosynthetic Pathways
DHC formation occurs through two principal routes:
graph LR A[Phenylalanine] --> B[p-Coumaroyl CoA] B --> C[C2'H Enzyme] --> D[Umbelliferone] D --> E[Reduction] --> F[Dihydrocoumarin] D --> G[Prenylation] --> H[Complex Coumarins]
Biosynthetic relationship between DHC and complex coumarins in plants
The evolutionary development of coumarin pathways in Apiaceae involves successive gene duplications: ectopic duplication of C2'H, tandem duplication of C-prenyltransferases (C-PT), and neofunctionalization of cyclases. This explains why DHC and complex coumarins occur sporadically in Apiaceae, concentrated in late-diverging lineages like Peucedanum [9].
Historical Milestones
Industrial Applications
Table 3: Industrial Applications of Dihydrocoumarin
Industry | Function | Concentration Range |
---|---|---|
Perfumery | Fragrance enhancer/stabilizer | 0.01–2.4% |
Food Flavors | Sweet, herbaceous note | 10–100 ppm |
Electroplating | Brightening agent in baths | 0.5–2 g/L |
Agrochemicals | Botanical herbicide | 0.5–1 g/L |
Modern Research Frontiers
Chemical structure comparison:
Coumarin: Benzopyran-2-one with C3-C4 double bond Dihydrocoumarin: Saturated benzopyran with single C3-C4 bond
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